Hypoxanthine-guanine phosphoribosyltransferases (HGPRTases) are essential purine salvage enzymes that catalyze the conversion of guanine/hypoxanthine to GMP/IMP using 5-phosphoribosyl-1-diphosphate (PRibPP). Guanosine 2',3'-dialdehyde 5'-phosphate (ox-GMP) exhibits time-dependent, irreversible inhibition of HGPRTases from both Schistosoma mansoni and humans. However, its inhibitory kinetics and protective factors differ significantly between species [1].
ox-GMP inactivates schistosomal HGPRTase more rapidly than the human ortholog. At equimolar concentrations (100 µM), schistosomal HGPRTase loses >90% activity within 15 minutes, while human HGPRTase requires 45–60 minutes for equivalent inactivation. This differential susceptibility is amplified when PRibPP is absent from reaction mixtures. Notably, the Km for PRibPP is threefold lower in schistosomal HGPRTase (12 µM vs. 35 µM in humans), indicating higher substrate affinity yet paradoxically reduced protection against ox-GMP [1].
Table 1: Inactivation Kinetics of HGPRTases by ox-GMP
Parameter | Schistosomal HGPRTase | Human HGPRTase |
---|---|---|
Time for 90% Inactivation | 15 min | 45–60 min |
IC50 (ox-GMP) | 25 µM | 85 µM |
Km (PRibPP) | 12 µM | 35 µM |
Protection by PRibPP | Minimal | Significant |
The dialdehyde groups of ox-GMP form covalent adducts with ε-amino groups of conserved lysine residues within the active site of both human and schistosomal HGPRTases. This reaction generates a Schiff base intermediate, stabilized by sodium borohydride (NaBH4) reduction to a secondary amine linkage. Radiolabeled [3H]ox-GMP experiments confirm irreversible binding, with label incorporation persisting after extensive dialysis. Schiff base formation is specific to guanosine/inosine dialdehydes; adenosine dialdehyde derivatives show no inhibition, emphasizing the requirement for a 2-oxopurine scaffold [1] [3].
PRibPP competes with ox-GMP for binding to human HGPRTase, reducing inhibitor labeling by >80% at saturating concentrations (200 µM). In stark contrast, PRibPP provides negligible protection (<15% activity retention) against ox-GMP inactivation in schistosomal HGPRTase, despite binding with higher affinity. This suggests divergent active-site architectures: In human HGPRTase, PRibPP and ox-GMP share overlapping binding pockets, while in the schistosomal enzyme, ox-GMP accesses its target lysine independently of PRibPP occupancy [1].
Table 2: Competitive Binding Dynamics of ox-GMP and PRibPP
Condition | Schistosomal HGPRTase Activity | Human HGPRTase Activity |
---|---|---|
ox-GMP Alone | 8–10% Residual Activity | 8–10% Residual Activity |
ox-GMP + PRibPP (200 µM) | 12–15% Residual Activity | 75–85% Residual Activity |
[3H]ox-GMP Incorporation + PRibPP | >90% Label Retention | <20% Label Retention |
The PRibPP-independent inactivation of schistosomal HGPRTase implies conformational flexibility or alternative access routes within its active site. Two non-exclusive mechanisms are proposed:
Guanosine 2',3'-dialdehyde (without 5'-phosphate, ox-guanosine) exhibits near-equivalent inhibition of schistosomal HGPRTase compared to ox-GMP but is significantly less potent against the human enzyme. This further suggests that the 5'-phosphate moiety is less critical for precise positioning within the parasitic enzyme’s active site [1].
The differential inhibition kinetics and PRibPP competition profiles provide a blueprint for designing parasite-selective HGPRTase inhibitors:
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6